REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](S)=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+].FC1C=CC(SC2C=CC(I)=CN=2)=CC=1.O[O:39][S:40]([O-:42])=O.[K+].C(=O)([O-])O.[Na+]>C(#N)C.O.CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:40]([C:10]2[CH:15]=[CH:14][C:13]([I:16])=[CH:12][N:11]=2)(=[O:42])=[O:39])=[CH:4][CH:3]=1 |f:2.3.4,6.7,8.9|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Dry flash column chromatography
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
STIRRING
|
Details
|
stirring continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the suspension stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
before being extracted with ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Dry flash column chromatography
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)C1=NC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |